![molecular formula C21H22FN3O3 B2863821 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 299408-81-4](/img/structure/B2863821.png)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound with a complex structure . It contains a pyrrolidine-2,5-dione scaffold, which is a versatile scaffold used in drug discovery . The compound also contains a 4-fluorophenyl group attached to a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrrolidine-2,5-dione core, a 4-fluorophenyl group, and a piperazine ring . The compound has a molecular weight of 383.416 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 610.9±55.0 °C at 760 mmHg . The compound is triclinic with specific dimensions a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has shown that derivatives of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione possess notable anticonvulsant properties. In a study, certain compounds in this series demonstrated significant protective effects in animal models of epilepsy, specifically in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These compounds were also found to exhibit analgesic activity in the formalin model of tonic pain in mice without impairing motor coordination. Furthermore, in vitro studies suggested that the anticonvulsant activity might be partly due to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).
Serotonin Receptor Antagonism
Compounds structurally related to this compound have been evaluated for their antagonist activity at serotonin (5-HT) receptors. One study synthesized derivatives and assessed them for 5-HT2 and alpha 1 receptor antagonist activities. These compounds demonstrated significant 5-HT2 antagonist activity, with some showing greater potency than known antagonists like ritanserin (Watanabe et al., 1992).
Radiochemistry and PET Imaging
Another aspect of research involving this chemical focuses on its use in positron emission tomography (PET) imaging. Studies have utilized derivatives for the study of serotonergic neurotransmission with PET. These studies encompass the synthesis of radioactively labeled compounds, their application in animal models, and preliminary human data. Such research contributes significantly to our understanding of the serotonergic system in various physiological and pathological states (Plenevaux et al., 2000).
Other Pharmacological Activities
Further studies have explored a range of pharmacological activities associated with derivatives of this compound. This includes antiarrhythmic and antihypertensive effects, with some derivatives showing strong activities in these areas. The presence of a 1-phenylpiperazine moiety with specific substituents was found to be crucial for these activities, likely due to alpha-adrenolytic properties (Malawska et al., 2002).
Zukünftige Richtungen
The future directions for this compound could involve further studies on its potential applications, especially in the field of drug discovery. The pyrrolidine-2,5-dione scaffold in its structure is a versatile scaffold used in drug discovery , suggesting potential for further exploration in this area.
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOVTBHGWBDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)
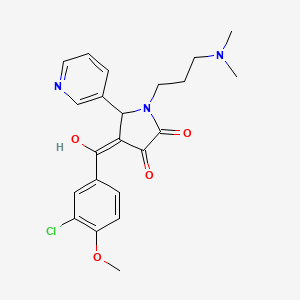
![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)
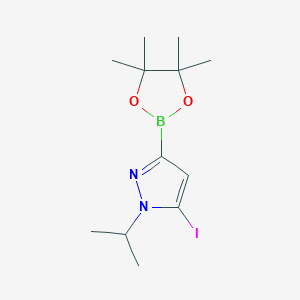
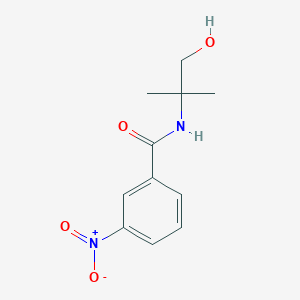
methanone](/img/structure/B2863755.png)
![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)
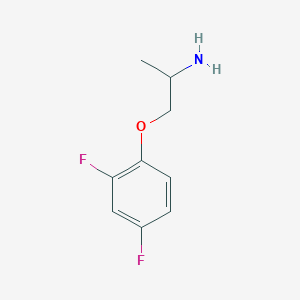
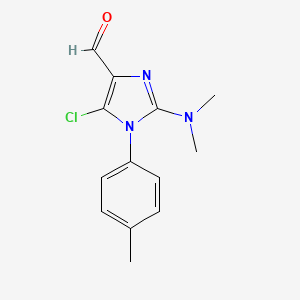
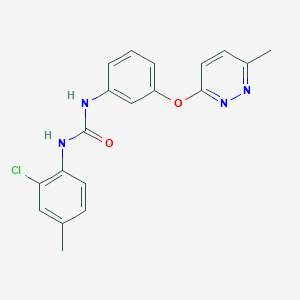
![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2863761.png)